1-Ethynylcyclododecanol
Overview
Description
1-Ethynylcyclododecanol is an organic compound with the molecular formula C14H24O It is a cyclododecane derivative featuring an ethynyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynylcyclododecanol can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with lithium acetylide. The reaction typically proceeds as follows:
Formation of Lithium Acetylide: Acetylene is reacted with lithium to form lithium acetylide.
Addition to Cyclododecanone: The lithium acetylide is then added to cyclododecanone, resulting in the formation of this compound.
The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethynylcyclododecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclododecanone or cyclododecanal.
Reduction: 1-Ethenylcyclododecanol or 1-ethylcyclododecanol.
Substitution: Various substituted cyclododecanes depending on the reagent used.
Scientific Research Applications
1-Ethynylcyclododecanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to study the effects of ethynyl and hydroxyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-ethynylcyclododecanol depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, the ethynyl and hydroxyl groups can interact with various molecular targets, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
1-Ethenylcyclododecanol: Contains an ethenyl group instead of an ethynyl group, leading to different reactivity and applications.
Cyclododecanone: Contains a carbonyl group instead of a hydroxyl group, making it more reactive towards nucleophiles.
Uniqueness
1-Ethynylcyclododecanol is unique due to the presence of both an ethynyl and a hydroxyl group on the same carbon atom. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
1-ethynylcyclododecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h1,15H,3-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDUZYXRMNPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCCCCCCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385185 | |
Record name | 1-ethynylcyclododecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14519-31-4 | |
Record name | 1-ethynylcyclododecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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